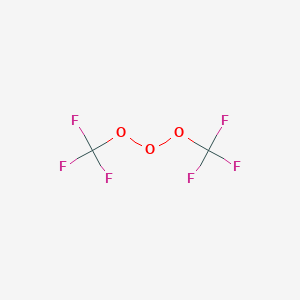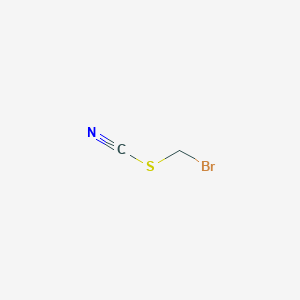
Tetrachlorofluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorofluoropropane (TCFP) is a chemical compound that has been widely used in scientific research due to its unique properties. TCFP is a colorless liquid with a boiling point of 97°C and a molecular formula of C3Cl4F2. It is mainly used as a solvent, but it also has other applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of Tetrachlorofluoropropane is not well understood, but it is believed to act as a nucleophile in organic reactions. Tetrachlorofluoropropane can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Tetrachlorofluoropropane. However, studies have shown that exposure to Tetrachlorofluoropropane can lead to respiratory irritation, liver damage, and kidney damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrachlorofluoropropane has several advantages for lab experiments, including its high solubility for organic compounds and its ability to introduce fluorine atoms into organic molecules. However, Tetrachlorofluoropropane is also highly toxic and can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for research on Tetrachlorofluoropropane, including its use as a reagent in organic synthesis, its potential as a solvent for new types of organic compounds, and its potential as a diagnostic tool in medical imaging. Additionally, further research is needed to fully understand the biochemical and physiological effects of Tetrachlorofluoropropane.
Métodos De Síntesis
Tetrachlorofluoropropane can be synthesized by reacting tetrachloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Tetrachlorofluoropropane is dependent on the reaction conditions.
Aplicaciones Científicas De Investigación
Tetrachlorofluoropropane has been used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds, as it has a high solubility for a wide range of substances. Tetrachlorofluoropropane is also used as a reagent in organic synthesis, as it can be used to introduce fluorine atoms into organic molecules.
Propiedades
Número CAS |
134190-49-1 |
|---|---|
Nombre del producto |
Tetrachlorofluoropropane |
Fórmula molecular |
C3H3Cl4F |
Peso molecular |
199.9 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c1-2(4,5)3(6,7)8/h1H3 |
Clave InChI |
NHCQUJBAMRDYLH-UHFFFAOYSA-N |
SMILES |
CC(C(F)(Cl)Cl)(Cl)Cl |
SMILES canónico |
CC(C(F)(Cl)Cl)(Cl)Cl |
Sinónimos |
Tetrachlorofluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)





![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)




